molecular formula C16H12BrN7O B12171864 (4E)-4-{[(3-bromophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(3-bromophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12171864
M. Wt: 398.22 g/mol
InChI Key: RFUDROYHYJYJFW-UHFFFAOYSA-N
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Description

(4E)-4-{[(3-bromophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a triazolopyridazinyl moiety, and a pyrazolone core, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

The synthesis of (4E)-4-{[(3-bromophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactionsThe final step often involves the formation of the pyrazolone ring under specific reaction conditions such as refluxing in an appropriate solvent with a suitable catalyst .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides under strong oxidizing conditions.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.

    Condensation: The compound can undergo condensation reactions to form larger molecular structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .

Scientific Research Applications

(4E)-4-{[(3-bromophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4E)-4-{[(3-bromophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can bind to specific sites on proteins, altering their activity. The triazolopyridazinyl moiety may interact with nucleic acids, influencing gene expression and cellular functions .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of (4E)-4-{[(3-bromophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H12BrN7O

Molecular Weight

398.22 g/mol

IUPAC Name

4-[(3-bromophenyl)iminomethyl]-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C16H12BrN7O/c1-10-13(8-18-12-4-2-3-11(17)7-12)16(25)24(21-10)15-6-5-14-20-19-9-23(14)22-15/h2-9,21H,1H3

InChI Key

RFUDROYHYJYJFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NN3C=NN=C3C=C2)C=NC4=CC(=CC=C4)Br

Origin of Product

United States

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